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Introduction
Caspase-4, in humans, and its murine ortholog caspase-11, are key mediators of the non-

canonical inflammasome pathway, an innate immune response triggered by intracellular

lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2] Activation of caspase-4 leads to a

form of inflammatory cell death known as pyroptosis and the processing of pro-inflammatory

cytokines.[1][3] The fluorogenic substrate Ac-LEVD-AFC is a sensitive tool for quantifying

caspase-4 activity. This peptide substrate contains the recognition sequence LEVD, which is

specifically cleaved by active caspase-4. Upon cleavage, the highly fluorescent 7-amino-4-

trifluoromethylcoumarin (AFC) molecule is released, resulting in a measurable increase in

fluorescence. This application note provides a detailed protocol for measuring Ac-LEVD-AFC
fluorescence using a plate reader, enabling researchers to quantify caspase-4 activity in cell

lysates.

Principle of the Assay
The assay is based on the enzymatic cleavage of the Ac-LEVD-AFC substrate by active

caspase-4. The intact substrate is non-fluorescent. However, upon cleavage of the peptide

backbone by caspase-4, the AFC fluorophore is released. The free AFC emits a strong yellow-

green fluorescence when excited with light at approximately 400 nm, with a corresponding

emission maximum at around 505 nm.[4][5] The rate of AFC release is directly proportional to

the activity of caspase-4 in the sample, which can be continuously monitored using a

fluorescence plate reader.
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Caption: Non-canonical inflammasome signaling pathway.
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Caption: General workflow for the caspase-4 activity assay.
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Reagent Supplier Catalog Number Storage

Ac-LEVD-AFC Cayman Chemical 10013 -20°C

Cell Lysis Buffer Various N/A 4°C

2X Reaction Buffer Various N/A 4°C

Dithiothreitol (DTT) Various N/A -20°C

Bovine Serum

Albumin (BSA)
Various N/A 4°C

BCA Protein Assay Kit Various N/A Room Temperature

96-well black, clear

bottom plates
Various N/A Room Temperature

Recombinant Human

Caspase-4
R&D Systems 794-C4-010 -80°C

Detailed Experimental Protocol
Reagent Preparation

Cell Lysis Buffer (1X): Prepare a lysis buffer containing 50 mM HEPES (pH 7.4), 100 mM

NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C. Immediately before use,

add protease inhibitors.

2X Reaction Buffer: Prepare a buffer containing 40 mM HEPES (pH 7.4), 200 mM NaCl,

0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT. Prepare fresh DTT solution and

add to the buffer immediately before use.

Ac-LEVD-AFC Substrate (1 mM Stock): Reconstitute lyophilized Ac-LEVD-AFC in DMSO to

a final concentration of 1 mM. Store the stock solution at -20°C, protected from light.

Recombinant Caspase-4 (Positive Control): Reconstitute and dilute the enzyme according to

the manufacturer's instructions to generate a standard curve.

Cell Lysis
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Culture cells to the desired density and treat with experimental compounds to induce

caspase-4 activity.

For adherent cells, wash the cell monolayer with ice-cold PBS and aspirate. Add an

appropriate volume of ice-cold Cell Lysis Buffer and scrape the cells. For suspension cells,

pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C, wash with ice-cold PBS, and

resuspend the cell pellet in ice-cold Cell Lysis Buffer.

Incubate the cell lysate on ice for 20 minutes with occasional vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microfuge tube. This

supernatant contains the active caspases.

Protein Quantification
Determine the protein concentration of each cell lysate using a standard protein assay, such

as the BCA assay.

Normalize the protein concentration of all samples to be within the linear range of the

caspase-4 assay.

Assay Setup
In a 96-well black, clear-bottom plate, add the following to each well:

Sample Wells: 50 µL of cell lysate (containing 50-200 µg of protein).

Positive Control Wells: A serial dilution of recombinant active caspase-4.

Negative Control (No Enzyme) Wells: 50 µL of Cell Lysis Buffer.

Blank (No Substrate) Wells: 50 µL of cell lysate.

Prepare the master mix by adding 5 µL of 1 mM Ac-LEVD-AFC to 45 µL of 2X Reaction

Buffer for each reaction.
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Initiate the reaction by adding 50 µL of the master mix to each well (except the blank wells).

The final concentration of Ac-LEVD-AFC will be 50 µM.

For blank wells, add 50 µL of 2X Reaction Buffer without the substrate.

Fluorescence Measurement
Immediately place the 96-well plate into a fluorescence plate reader pre-heated to 37°C.

Set the plate reader to measure fluorescence kinetically over a period of 1-2 hours, with

readings taken every 5-10 minutes.

Plate Reader Settings:

Excitation Wavelength: 400 nm

Emission Wavelength: 505 nm

Read Type: Kinetic

Temperature: 37°C

Gain Setting: Optimize the gain setting using a positive control well to ensure the signal is

within the linear range of the detector and does not become saturated.

Data Analysis and Presentation
Subtract the background fluorescence (from the blank wells) from the fluorescence readings

of all other wells.

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time for each

sample.

Determine the rate of the reaction (Vmax) by calculating the slope of the linear portion of the

curve.

Normalize the caspase-4 activity to the protein concentration of the cell lysate.
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The fold-increase in caspase-4 activity can be determined by comparing the activity in

treated samples to that in untreated control samples.[4]

Sample Data Table

Sample
Protein Conc.
(µg/µL)

Vmax
(RFU/min)

Normalized
Activity
(RFU/min/µg
protein)

Fold Change
vs. Control

Untreated

Control
2.0 150 75 1.0

LPS (1 µg/mL) 2.0 750 375 5.0

LPS + Inhibitor X 2.0 225 112.5 1.5

Recombinant

Caspase-4 (1 U)
N/A 1200 N/A N/A
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Issue Possible Cause Solution

High background fluorescence
Autofluorescence from cell

lysate or media components.

Use a plate reader with

appropriate filters to minimize

background. Ensure complete

removal of phenol red-

containing media.

Low or no signal

Inactive enzyme, incorrect

buffer pH, or insufficient

substrate.

Use a positive control

(recombinant caspase-4) to

verify assay components.

Ensure the pH of the reaction

buffer is optimal (pH 7.4).

Check the concentration and

storage of the Ac-LEVD-AFC

substrate.

Signal saturation
Gain setting is too high, or too

much protein/enzyme is used.

Optimize the gain setting on

the plate reader. Perform a

titration of the cell lysate or

recombinant enzyme to find

the optimal concentration.

Non-linear reaction kinetics
Substrate depletion or enzyme

instability.

Reduce the incubation time or

use a lower concentration of

enzyme/lysate. Ensure all

reagents are kept on ice until

the start of the assay.

Conclusion
The Ac-LEVD-AFC-based fluorometric assay is a robust and sensitive method for quantifying

caspase-4 activity. By following this detailed protocol, researchers can obtain reliable and

reproducible data to investigate the role of caspase-4 in various biological processes,

particularly in the context of innate immunity and inflammatory diseases. Proper optimization of

experimental conditions, including protein concentration and plate reader settings, is crucial for

achieving accurate results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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